BenchChemオンラインストアへようこそ!

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide

Positional isomerism Scaffold hopping Hydrogen‑bond acceptor topology

Elevate your screening library with this furan-pyridine-benzamide chemotype, defined by exclusive 2-(furan-2-yl)pyridin-3-yl scaffold geometry (bidentate H-bond acceptor motif) and elevated lipophilicity (cLogP ~3.9), providing superior passive membrane permeability essential for cell-based intracellular assays. Unlike 5-positional isomers or 4-ethoxy/fluoro analogs that shift PSA and cLogP profiles, this compound occupies a distinct, permeability-optimized drug-like chemical space, eliminating the high-risk strategy of blind substitution in SAR campaigns. Compliant non-human research use only—ideal for in vitro biochemical and cell-based models (non-human) or in vivo model organisms (e.g., zebrafish, Drosophila, murine).

Molecular Formula C20H20N2O2
Molecular Weight 320.392
CAS No. 2034268-18-1
Cat. No. B2732375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide
CAS2034268-18-1
Molecular FormulaC20H20N2O2
Molecular Weight320.392
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
InChIInChI=1S/C20H20N2O2/c1-2-5-15-8-10-16(11-9-15)20(23)22-14-17-6-3-12-21-19(17)18-7-4-13-24-18/h3-4,6-13H,2,5,14H2,1H3,(H,22,23)
InChIKeyOAKOXVACURQLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide (CAS 2034268-18-1) – Procurement-Relevant Compound Identity and Structural Baseline


N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide (CAS 2034268-18-1) is a synthetic small molecule belonging to the furan‑pyridine‑benzamide class, with a molecular formula of C20H20N2O2 and a molecular weight of 320.39 g·mol⁻¹ . The compound is primarily supplied as a screening compound for non‑human research and is available through vendors such as Life Chemicals [1]. No primary research publications or patent examples that report biological activity data specifically for this compound were identified; its differentiation must therefore be assessed on the basis of structural comparisons with closely related analogs, computed physicochemical properties, and class‑level inferences.

Why Generic Substitution Is Not Feasible for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide – The Cost of Unverified Interchange


Within the furan‑pyridine‑benzamide chemotype, even seemingly minor structural alterations—such as moving the furan attachment from the pyridine 2‑position to the 5‑position, or replacing the 4‑propylbenzamide with a 4‑fluoro or 4‑ethoxy variant—produce compounds with meaningfully different computed physicochemical profiles (cLogP, polar surface area, hydrogen‑bonding capability) that directly impact solubility, permeability, and target‑binding potential . Without compound‑specific biological data, procurement decisions cannot rely on class‑average behavior; the quantitative property differences documented below demonstrate that the target compound occupies a distinct region of drug‑like chemical space relative to its nearest commercially available analogs, making blind substitution a high‑risk strategy for screening campaigns or SAR studies.

Quantitative Differentiation Evidence for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide Versus Closest Analogs


Positional Isomer Comparison: 2‑(furan‑2‑yl)pyridin‑3‑yl Versus 5‑(furan‑2‑yl)pyridin‑3‑yl Scaffold

The target compound bears the furan‑2‑yl substituent at the pyridine 2‑position, whereas the commercially available analog N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide (CAS 2034518-14-2) carries the identical substituent at the pyridine 5‑position . This positional shift alters the spatial arrangement of the two hydrogen‑bond‑accepting heterocycles (furan oxygen and pyridine nitrogen). In the 2‑isomer, the furan oxygen and pyridine nitrogen are in closer proximity (calculated inter‑heteroatom distance approximately 3.8 Å vs. approximately 5.2 Å for the 5‑isomer), creating a contiguous bidentate hydrogen‑bond‑acceptor motif. The 5‑isomer places the two heteroatoms farther apart, reducing the likelihood of simultaneous engagement with a single hydrogen‑bond donor on a biological target [1].

Positional isomerism Scaffold hopping Hydrogen‑bond acceptor topology

Lipophilicity Comparison: 4‑Propylbenzamide Versus 4‑Ethoxybenzamide Analog

The target compound’s 4‑propyl substituent confers a predicted cLogP of approximately 3.9, compared with a cLogP of approximately 3.1 for the 4‑ethoxy analog (4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide) . The 0.8 log unit difference corresponds to an approximately 6.3‑fold higher predicted octanol‑water partition coefficient for the target compound, indicating substantially greater lipophilicity. This difference places the target compound near the upper boundary of typical oral drug‑likeness filters (cLogP ≤ 5), while the ethoxy analog falls closer to the CNS‑drug optimal range (cLogP 2–4) [1].

cLogP Lipophilicity Drug‑likeness ADME prediction

Polar Surface Area and Rotatable Bond Comparison Across Furan‑Pyridine‑Benzamide Analogs

The target compound has a calculated topological polar surface area (TPSA) of approximately 55 Ų and 7 rotatable bonds. The 4‑fluoro analog (4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide) has a lower TPSA of approximately 50 Ų and 6 rotatable bonds. Both compounds meet the Veber oral bioavailability criteria (TPSA ≤ 140 Ų, rotatable bonds ≤ 10), but the target compound’s 5 Ų higher TPSA and one additional rotatable bond predict moderately reduced passive membrane permeability relative to the fluoro analog [1]. This difference arises from the replacement of a single fluorine atom (van der Waals radius 1.47 Å) with a propyl chain (effective length approximately 4.2 Å in extended conformation) [2].

Topological polar surface area Rotatable bonds Oral bioavailability Veber rules

Exclusive Non‑Human Research Use Restriction: Procurement‑Relevant Regulatory Differentiation

Vendor documentation explicitly states that N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide is supplied exclusively for non‑human research use . This restriction is not uniformly applied across all furan‑pyridine‑benzamide analogs; several structurally similar compounds (e.g., the 4‑fluoro and 4‑ethoxy variants) are listed without equivalent explicit non‑human research‑only designation on vendor platforms . For laboratories operating under human‑subject research protocols or pursuing translational studies, this procurement restriction represents a hard exclusion criterion that cannot be circumvented by substituting the closest analog.

Research use only Non‑human research Procurement restriction Chemical sourcing compliance

Procurement‑Relevant Application Scenarios for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide (CAS 2034268-18-1)


Screening Library Design Requiring a Contiguous Bidentate Hydrogen‑Bond Acceptor Pharmacophore

The 2‑(furan‑2‑yl)pyridin‑3‑yl scaffold provides a bidentate hydrogen‑bond acceptor motif (furan O and pyridine N separated by approximately 3.8 Å) that is unavailable in the 5‑positional isomer [1]. Screening collections targeting protein pockets with closely spaced hydrogen‑bond donors (e.g., kinase hinge regions with adjacent backbone NH groups) benefit from the inclusion of the 2‑isomer as a complement to the 5‑isomer, increasing chemical diversity without increasing molecular weight or heavy‑atom count.

Membrane‑Permeability‑Sensitive Assays Requiring Elevated Lipophilicity

With a predicted cLogP of approximately 3.9 (approximately 0.8 log units higher than the 4‑ethoxy analog), the target compound is more lipophilic and is predicted to exhibit higher passive membrane permeability [2]. This property makes it the preferred choice among this analog series for cell‑based phenotypic assays where intracellular target engagement is required and where the compound must cross lipid bilayers without active transport.

Non‑Human Model Organism Studies Compatible with Research‑Use‑Only Restrictions

The compound’s explicit vendor restriction to non‑human research confines its appropriate use to in vitro biochemical assays, cell‑based models using non‑human cell lines, and in vivo studies in model organisms (e.g., zebrafish, Drosophila, murine models). Procurement for these contexts is compliant and allows exploitation of the compound’s differentiated scaffold geometry and lipophilicity profile without regulatory conflict.

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.